N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a compound that features a pyrrolidine ring attached to a pyrimidine moiety, which is further linked to a cyclopropanecarboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Scientific Research Applications
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds
Mechanism of Action
Target of Action
The compound, also known as N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}cyclopropanecarboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical processes .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For instance, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation . Inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, influencing energy production . The inhibition of endothelin-converting enzyme 1 and vascular adhesion protein 1 can impact vascular function and inflammation, respectively .
Result of Action
The compound’s action at the molecular and cellular levels leads to various effects. These include modulation of pain perception, cell growth, and development, as well as alterations in energy production, vascular function, and inflammation . The antioxidative and antibacterial properties of such compounds have also been described, and their effects on the cell cycle have been characterized .
Future Directions
The current work on pyrrolidine derivatives is a continuation of previous studies, aiming to increase the number of C-nucleophiles reactive toward N-(4,4-diethoxybutyl)pyrimidin-2-amine, significantly expanding the applicability of this reaction and opening new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This approach allows for the formation of the pyrrolidine ring and its attachment to the pyrimidine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of organometallic catalysts and efficient purification techniques are essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
- 2-(pyrrolidin-1-yl)pyrimidines
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is unique due to the combination of its structural features, which confer specific biological activities and potential applications. The presence of the cyclopropanecarboxamide group adds to its distinctiveness compared to other similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(10-3-4-10)15-9-11-14-6-5-12(16-11)17-7-1-2-8-17/h5-6,10H,1-4,7-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVNUSYGUBEPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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